

An In-depth Technical Guide: Indirubin-5sulfonate in Leukemia Cell Lines

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Compound of Interest		
Compound Name:	Indirubin-5-sulfonate	
Cat. No.:	B1212215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Indirubin-5-sulfonate**, a potent kinase inhibitor, and its relevance to leukemia cell line research. The document details its mechanism of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes critical pathways and workflows. While **Indirubin-5-sulfonate** itself has limited cellular permeability, its high potency in enzymatic assays makes it a crucial reference compound and a foundational structure for the development of novel anti-leukemic therapeutics.

Core Mechanism of Action

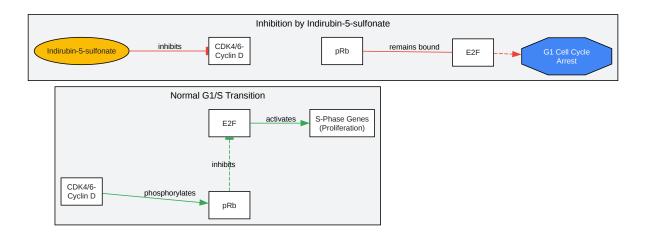
Indirubin, the parent compound of **Indirubin-5-sulfonate**, was first identified as the active anti-leukemic principle in a traditional Chinese medicine preparation, Danggui Longhui Wan.[1][2] Subsequent research has established that indirubins exert their anti-cancer effects primarily through the inhibition of various protein kinases critical for cell cycle progression and survival signaling.

Primary Target: Cyclin-Dependent Kinases (CDKs)

The most well-characterized mechanism of action for indirubins is the potent inhibition of Cyclin-Dependent Kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that form active complexes with regulatory cyclin subunits to drive the orderly progression of the cell cycle. In many cancers, including leukemia, CDK activity is dysregulated.



Indirubin-5-sulfonate binds competitively to the ATP-binding pocket of CDKs.[1][3] This binding is stabilized by three crucial hydrogen bonds formed between the inhibitor and the kinase's peptide backbone.[2][3] By blocking the binding of ATP, the compound prevents the phosphorylation of key CDK substrates, such as the Retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest, most commonly in the G1/S and G2/M phases, which can subsequently trigger apoptosis.[1]



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Caption: Inhibition of the CDK/Rb/E2F pathway by **Indirubin-5-sulfonate**, leading to G1 cell cycle arrest.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Indirubin derivatives, including the 5-sulfonate form, are also potent inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[4][5][6] The inhibition of GSK-3 β is an important off-target effect that may contribute to the overall anti-proliferative and proapoptotic activity observed with this class of compounds in leukemia cells.[6][7]

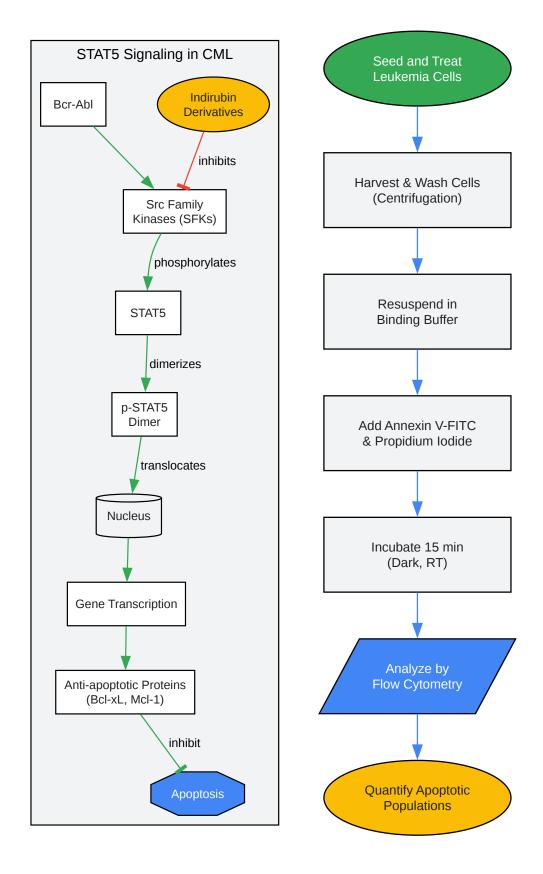


Insights from Cell-Permeable Indirubin Derivatives: STAT Signaling

While the sulfonate group on **Indirubin-5-sulfonate** drastically limits its ability to cross cell membranes, studies on structurally related, cell-permeable indirubin derivatives (IRDs) have revealed additional mechanisms relevant to leukemia.[1] In Chronic Myelogenous Leukemia (CML), a key survival pathway is driven by the Bcr-Abl fusion protein, which constitutively activates downstream signaling, including Src Family Kinases (SFKs) and the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[8][9]

Potent IRDs, such as the E804 derivative, have been shown to inhibit SFKs, leading to a blockade of STAT5 phosphorylation, dimerization, and nuclear translocation.[8][9] This prevents the transcription of critical anti-apoptotic target genes like Bcl-xL and Mcl-1, ultimately inducing apoptosis in both imatinib-sensitive and resistant CML cells.[8][10] This highlights a critical mechanism of the indirubin scaffold that is a key focus for developing new leukemia therapies.





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